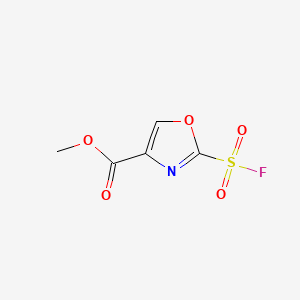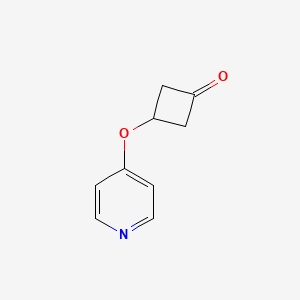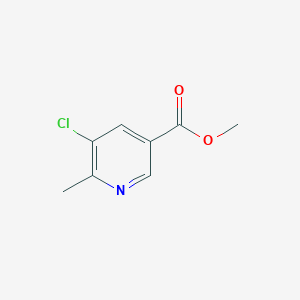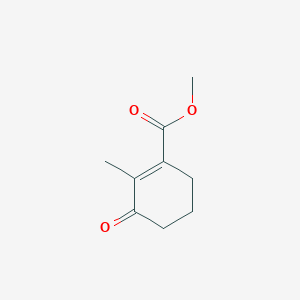
Methyl2-(fluorosulfonyl)-1,3-oxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl2-(fluorosulfonyl)-1,3-oxazole-4-carboxylate is a chemical compound with the molecular formula C5H4FNO5S This compound is known for its unique structural features, which include a fluorosulfonyl group and an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(fluorosulfonyl)-1,3-oxazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-(fluorosulfonyl)-1,3-oxazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl2-(fluorosulfonyl)-1,3-oxazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from the reactions of this compound include substituted oxazole derivatives, carboxylic acids, and various fluorinated compounds. These products are valuable intermediates in organic synthesis and medicinal chemistry .
Applications De Recherche Scientifique
Methyl2-(fluorosulfonyl)-1,3-oxazole-4-carboxylate has a wide range of applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex molecules.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug discovery and development.
Materials Science: It is used in the development of advanced materials with unique properties, such as fluorinated polymers and coatings .
Mécanisme D'action
The mechanism of action of Methyl2-(fluorosulfonyl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This property is exploited in the design of enzyme inhibitors and other bioactive compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
- Difluoro(fluorosulfonyl)acetic acid methyl ester
- Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate
Uniqueness
Methyl2-(fluorosulfonyl)-1,3-oxazole-4-carboxylate is unique due to its oxazole ring, which imparts distinct electronic and steric properties compared to other fluorosulfonyl compounds. This uniqueness makes it a valuable tool in the synthesis of novel molecules and the exploration of new chemical reactivity .
Propriétés
Numéro CAS |
2913280-90-5 |
|---|---|
Formule moléculaire |
C5H4FNO5S |
Poids moléculaire |
209.15 g/mol |
Nom IUPAC |
methyl 2-fluorosulfonyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C5H4FNO5S/c1-11-4(8)3-2-12-5(7-3)13(6,9)10/h2H,1H3 |
Clé InChI |
JOIHOQZAGIQJDD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=COC(=N1)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![bis[2-(1,6-dimethyl-1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B13460651.png)

![3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13460658.png)
![1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13460670.png)

![5-(Difluoromethyl)spiro[2.3]hexan-5-amine](/img/structure/B13460680.png)





![2-(4-Methylbenzenesulfonyl)-4-[(oxan-4-yl)methoxy]-2-azabicyclo[2.1.1]hexane](/img/structure/B13460714.png)
![N-[3-(bromomethyl)-3-[(tert-butyldimethylsilyl)oxy]cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13460720.png)

